molecular formula C24H16BrN3 B11606711 3-(3-Bromophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine

3-(3-Bromophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11606711
M. Wt: 426.3 g/mol
InChI Key: PUONRUDNJAWKNL-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with bromophenyl and diphenyl groups. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-bromobenzaldehyde with acetophenone to form chalcone, followed by cyclization with hydrazine hydrate to yield the pyrazole intermediate. This intermediate is then subjected to further cyclization with appropriate reagents to form the final pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting normal biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromophenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C24H16BrN3

Molecular Weight

426.3 g/mol

IUPAC Name

3-(3-bromophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H16BrN3/c25-20-13-7-12-19(14-20)21-16-26-28-23(18-10-5-2-6-11-18)15-22(27-24(21)28)17-8-3-1-4-9-17/h1-16H

InChI Key

PUONRUDNJAWKNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C(C=NN23)C4=CC(=CC=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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